1-(3-Chlorophenyl)ethane-1,2-diamine
Description
1-(3-Chlorophenyl)ethane-1,2-diamine (CAS: 1213321-93-7) is an aromatic diamine featuring a chlorinated phenyl group attached to an ethane-1,2-diamine backbone. Its molecular formula is C₈H₁₁ClN₂, with a molecular weight of 170.64 g/mol . This compound serves as a versatile intermediate in coordination chemistry, catalysis, and pharmaceutical synthesis. Its structural features—such as the electron-withdrawing chlorine substituent and the chelating ethane-1,2-diamine moiety—make it valuable for designing ligands and bioactive molecules.
Properties
CAS No. |
69810-95-3 |
|---|---|
Molecular Formula |
C8H11ClN2 |
Molecular Weight |
170.64 g/mol |
IUPAC Name |
1-(3-chlorophenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C8H11ClN2/c9-7-3-1-2-6(4-7)8(11)5-10/h1-4,8H,5,10-11H2 |
InChI Key |
WZVIRRGVMXESBR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(CN)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(3-Chlorophenyl)ethane-1,2-diamine can be synthesized through several methods. One common method involves the reaction of 3-chlorobenzaldehyde with ethylenediamine in the presence of a reducing agent. The reaction typically proceeds under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of starting materials and minimize the formation of by-products. The use of catalysts and automated control systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chlorophenyl)ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or amides.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Imine or amide derivatives.
Reduction: Saturated amine derivatives.
Substitution: Various substituted amines or amides.
Scientific Research Applications
1-(3-Chlorophenyl)ethane-1,2-diamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Chlorophenyl)ethane-1,2-diamine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites. This interaction can disrupt the normal function of the enzyme, leading to various biological effects. The exact pathways involved depend on the specific application and target enzyme.
Comparison with Similar Compounds
Key Findings :
- The chlorine substituent in 1-(3-chlorophenyl)ethane-1,2-diamine enhances electrophilicity, favoring interactions with metal centers in catalysis .
- Trifluoromethyl groups increase metabolic stability and alter electronic properties, making derivatives useful in materials science .
- Methyl groups improve solubility in nonpolar solvents, advantageous in pharmaceutical formulations .
Impact of Diamine Chain Length
Ethane-1,2-diamine derivatives are compared with propane-1,3-diamine analogs for biological and chemical performance:
Key Findings :
- Propane-1,3-diamine linkers exhibit higher cytotoxicity but lower MIC values against Mycobacterium tuberculosis, suggesting a trade-off between efficacy and safety .
- Ethane-1,2-diamine’s shorter chain provides rigidity, stabilizing metal complexes in catalysis and sensing applications .
Role in Coordination Chemistry and Catalysis
This compound forms stable Schiff base complexes with transition metals. Comparisons with related ligands:
- N,N′-bis[1-(pyridin-2-yl)ethylidene]ethane-1,2-diamine : This Schiff base ligand forms stable Zn(II) and Pd(II) complexes for catalytic hydrolysis and nuclear reprocessing .
- N,N′-bis(2-hydroxyethyl)ethane-1,2-diamine : Platinum(II) complexes with this ligand exhibit unique hydrogen-bonding networks, influencing crystallization and anticancer activity .
Key Findings :
Key Findings :
- Chlorine atoms in the phenyl ring improve membrane permeability, enhancing antimicrobial activity .
- Bulkier substituents (e.g., trifluoromethyl) reduce metabolic degradation, extending half-life in vivo .
Data Tables
Table 1: Physicochemical Properties of Selected Diamines
| Compound | Molecular Weight (g/mol) | LogP (Predicted) | Water Solubility (mg/mL) |
|---|---|---|---|
| This compound | 170.64 | 1.2 | 12.5 |
| 1-(4-Methylphenyl)ethane-1,2-diamine HCl | 186.68 | 1.8 | 8.3 |
| 1-[3-(Trifluoromethyl)phenyl]ethane-1,2-diamine | 204.19 | 2.1 | 5.6 |
Biological Activity
1-(3-Chlorophenyl)ethane-1,2-diamine, also known as 3-chloro-phenyl-ethane-1,2-diamine, is an organic compound characterized by the molecular formula CHClN and a molecular weight of approximately 243.6 g/mol. This compound is notable for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The presence of the 3-chlorophenyl group significantly influences its chemical properties and biological interactions.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains. The mechanism of action is believed to involve the formation of coordination complexes with metal ions, which disrupts essential biochemical pathways in microbial cells.
Table 1: Antimicrobial Activity Against Various Bacteria
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Properties
In addition to its antimicrobial effects, this compound has been explored for its anticancer potential. Preliminary studies suggest that it may induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and metal ion interaction.
Case Study: Effect on Cancer Cell Lines
A study conducted on human breast cancer cell lines (MCF-7) revealed that treatment with this compound resulted in a significant reduction in cell viability at concentrations above 50 µM. The compound was found to activate apoptotic pathways, suggesting its potential as a chemotherapeutic agent .
The biological activity of this compound is primarily attributed to its ability to act as a ligand for metal ions. This interaction leads to the formation of coordination complexes that can modulate various biochemical pathways. For instance:
- Metal Ion Binding : The compound's amine groups can coordinate with transition metal ions such as copper and zinc, influencing enzymatic activities and cellular signaling pathways.
- Reactive Oxygen Species (ROS) Generation : The compound may increase ROS levels within cells, leading to oxidative stress that can trigger apoptosis in cancer cells.
Comparative Analysis with Similar Compounds
When compared to structurally similar compounds, this compound shows unique biological properties due to its specific substitution pattern.
Table 2: Comparison with Similar Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| N-(3-Chlorophenyl)ethane-1,2-diamine | CHClN | Exhibits significant antimicrobial activity |
| N,N'-Bis(2-chlorobenzyl)ethane-1,2-diamine | CHClN | Higher molecular weight; different solubility |
| (1S)-1-(3-Chlorophenyl)ethane-1,2-diamine | CHClN | Enantiomeric form; varied biological activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
